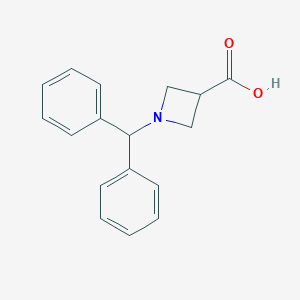

1-Benzhydrylazetidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-benzhydrylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSCYENHLCPOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370723 | |

| Record name | 1-benzhydrylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-87-6 | |

| Record name | 1-benzhydrylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(diphenylmethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydrylazetidine-3-carboxylic Acid

The four-membered azetidine ring, once a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a compelling alternative to more flexible aliphatic chains or sterically demanding carbocycles, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and target engagement. When functionalized, such as with the N-benzhydryl group, the resulting molecule, this compound, becomes a highly valuable building block. The benzhydryl moiety significantly increases lipophilicity, a critical parameter for oral bioavailability and CNS penetration, making this compound an attractive starting point for the development of novel therapeutics, particularly in areas like analgesics and anti-inflammatory agents.[4]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methods required to verify its structure and purity. The protocols described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, reflecting field-proven insights for researchers in drug development.

Part 1: Synthesis of this compound

The synthesis of the target compound is most effectively achieved through a multi-step process that begins with the protection of a commercially available starting material, followed by N-alkylation and subsequent deprotection. This strategy ensures high yields and minimizes side reactions.

Synthetic Strategy and Rationale

The chosen synthetic route involves three primary stages:

-

Esterification of Azetidine-3-carboxylic Acid: The carboxylic acid functional group is first converted to an ester (e.g., a methyl or ethyl ester). This is a critical step to "protect" the acidic proton of the carboxyl group. Without this protection, the basic conditions required for the subsequent N-alkylation step would lead to a competing and undesirable acid-base reaction, significantly reducing the yield of the desired product.

-

N-Alkylation with Benzhydryl Bromide: The secondary amine of the azetidine ring is alkylated using benzhydryl bromide. The benzhydryl group is introduced at this stage. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine acts as the nucleophile.

-

Saponification (Ester Hydrolysis): The protecting ester group is removed by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid, yielding the final product, this compound.

This sequence is logical and ensures that the reactive sites on the molecule are addressed in the correct order to achieve the desired transformation efficiently.

Visualized Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Azetidine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Benzhydryl bromide (Diphenylmethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1M

Step 1: Synthesis of Azetidine-3-carboxylic Acid Methyl Ester

-

Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: SOCl₂ reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification, while also producing the methyl ester.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is the hydrochloride salt of the methyl ester. It can be used directly in the next step or neutralized by dissolving in DCM and washing with saturated sodium bicarbonate solution, drying the organic layer over MgSO₄, and concentrating to yield the free base.

Step 2: Synthesis of Methyl 1-Benzhydrylazetidine-3-carboxylate

-

Dissolve the azetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (2.5 eq) to the mixture. Causality: K₂CO₃ acts as a base to deprotonate the azetidine nitrogen, making it nucleophilic, and to neutralize the HBr formed during the reaction.

-

Add benzhydryl bromide (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-benzhydrylated ester.

Step 3: Synthesis of this compound

-

Dissolve the purified methyl 1-benzhydrylazetidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Causality: NaOH is the base that catalyzes the hydrolysis (saponification) of the ester back to the carboxylic acid.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with DCM or ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the slow addition of 1M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Part 2: Characterization of this compound

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a complete and trustworthy validation of the final product.

Analytical Strategy and Rationale

The characterization workflow integrates multiple orthogonal techniques:

-

Spectroscopy (NMR, IR): To confirm the molecular structure and the presence of key functional groups. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the carboxylic acid moiety.

-

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

-

Physical Property Measurement (Melting Point): To assess the purity of the compound. A sharp melting point close to the literature value is a strong indicator of high purity.

Visualized Characterization Workflow

Caption: Orthogonal workflow for analytical characterization.

Summary of Expected Analytical Data

The following table summarizes the key data points for the successful characterization of this compound.

| Parameter | Expected Value / Observation | Rationale |

| Molecular Formula | C₁₇H₁₇NO₂[4][5][6] | Based on the chemical structure. |

| Molecular Weight | 267.33 g/mol [4][5][7] | Calculated from the molecular formula. |

| Appearance | White to off-white or brown crystalline solid[4][8] | Typical appearance of the pure compound. |

| Melting Point | ~198 °C (with decomposition)[4] | A sharp melting point range indicates high purity. |

| ¹H NMR | Signals corresponding to aromatic, benzhydryl methine, and azetidine ring protons.[9] | Confirms the hydrogen framework of the molecule. |

| ¹³C NMR | Signals for carboxyl, aromatic, benzhydryl methine, and azetidine ring carbons. | Confirms the carbon skeleton of the molecule. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹).[10][11] | Confirms the presence of the carboxylic acid functional group. |

| Mass Spec (ESI+) | m/z = 268.13 [M+H]⁺ | Confirms the mass of the protonated molecule. |

Detailed Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh 5-10 mg of the dried product.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Insight: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals (DMSO-d₆): δ ~12.5 (s, 1H, COOH), δ ~7.2-7.5 (m, 10H, Ar-H), δ ~4.5 (s, 1H, CH-Ph₂), δ ~3.0-3.8 (m, 5H, azetidine protons).

-

Expected ¹³C NMR Signals (DMSO-d₆): δ ~175 (C=O), δ ~140-145 (Ar C-ipso), δ ~126-129 (Ar CH), δ ~75 (CH-Ph₂), δ ~50-60 (azetidine CH₂), δ ~40 (azetidine CH).

2. Infrared (IR) Spectroscopy

-

Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For ATR, place a small amount of the solid product directly on the ATR crystal and apply pressure.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Key Diagnostic Peaks:

3. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer or use an LC-MS system.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: A prominent peak at m/z 268.13, corresponding to the protonated molecular ion [M+H]⁺.

4. Melting Point Determination

-

Place a small amount of the dry, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow range (e.g., < 2 °C) indicates high purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound(36476-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

Physicochemical properties of 1-Benzhydrylazetidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidine-3-carboxylic Acid

Executive Summary

This compound is a pivotal scaffold in modern medicinal chemistry and drug development. Characterized by a rigid azetidine ring, a carboxylic acid functional group, and a lipophilic benzhydryl moiety, this compound serves as a versatile building block for novel therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.[1] The interplay between its structural components dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven protocols for their experimental determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

A thorough understanding of a compound begins with its unequivocal identification and structural definition.

1.1 Molecular Identity

1.2 Structural Significance in Drug Discovery

The molecular architecture of this compound is a convergence of three key pharmacophoric elements:

-

Azetidine Ring: A four-membered saturated heterocycle that provides a rigid, three-dimensional scaffold, limiting conformational flexibility and potentially enhancing binding affinity to biological targets.

-

Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor and acceptor, and exists in an ionized state at physiological pH, influencing solubility and target interactions.

-

Benzhydryl Group (Diphenylmethyl): This bulky, non-polar group significantly increases the molecule's lipophilicity.[1] This property is crucial for enhancing membrane permeability and can be a key determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Its presence makes the compound an attractive starting point for developing agents that need to cross the blood-brain barrier.[1]

Caption: Molecular structure of this compound.

Summary of Core Physicochemical Properties

The following table consolidates the key physicochemical data for easy reference. Subsequent sections will elaborate on the significance and experimental determination of these parameters.

| Property | Value | Source(s) |

| CAS Number | 36476-87-6 | [1][2][3] |

| Molecular Formula | C₁₇H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 267.33 g/mol | [1][2][6] |

| Appearance | White powder to Brown Crystalline Solid | [1][7] |

| Melting Point | 198 °C (decomposes) | [1][2] |

| Solubility | Soluble in DMF, DMSO; Slightly soluble in methanol | [7][8] |

| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [9] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |

Solubility Profile

Solubility is a critical parameter that impacts everything from reaction conditions in synthesis to formulation strategies and bioavailability in drug development.

3.1 Theoretical Considerations and Experimental Observations The molecule possesses both a polar carboxylic acid group and a large, non-polar benzhydryl group. This amphipathic nature results in poor solubility in water but good solubility in polar aprotic organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7] Its slight solubility in methanol further confirms this profile.[8] For biological assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.

3.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) This method remains the gold standard for determining the intrinsic solubility of a compound in a given solvent system.

Rationale: The shake-flask method is chosen for its direct measurement of a saturated solution at equilibrium, providing a thermodynamically stable solubility value that is crucial for preclinical and formulation development.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period is essential.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa)

The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. This is fundamental to predicting a drug's behavior in different physiological environments.

4.1 Importance and Expected Value this compound has two ionizable centers: the carboxylic acid and the tertiary azetidine nitrogen.

-

Carboxylic Acid: This group is acidic. For most carboxylic acids, the pKa is in the range of 4-5.[9] At physiological pH (~7.4), this group will be almost entirely deprotonated, existing as a carboxylate anion (-COO⁻). This negative charge is critical for aqueous solubility and interactions with biological targets.

-

Azetidine Nitrogen: This tertiary amine is basic. Its pKa will be significantly lower than that of the carboxylic acid. It will be predominantly neutral at pH 7.4.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzhydrylazetidine-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. chem.indiana.edu [chem.indiana.edu]

1-Benzhydrylazetidine-3-carboxylic acid as a building block in organic synthesis

An In-Depth Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid as a Premier Building Block in Organic Synthesis

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design. Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" that offer a compelling balance between conformational rigidity and chemical stability.[1][2] Their incorporation into molecular designs can significantly enhance properties such as aqueous solubility, metabolic stability, and three-dimensional complexity, thereby improving interactions with biological targets.[3][4]

This guide focuses on a particularly versatile and strategic building block: This compound . This compound uniquely combines the structural benefits of the azetidine core with two orthogonal chemical handles: a carboxylic acid for chain extension and a bulky N-benzhydryl group that serves as both a lipophilic modifier and a readily cleavable protecting group.[5] Its application spans the synthesis of complex molecules, from peptide mimetics to novel central nervous system agents, making it an indispensable component in the modern synthetic chemist's toolbox.[5][6]

Physicochemical Characteristics

A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 36476-87-6[5][7][8] |

| Molecular Formula | C₁₇H₁₇NO₂[5][7][9] |

| Molecular Weight | 267.33 g/mol [5] |

| Appearance | White to Brown Crystalline Powder[5][8] |

| Melting Point | 198 °C (decomposes)[5] |

| IUPAC Name | This compound[9][10] |

| Synonyms | 1-(Diphenylmethyl)azetidine-3-carboxylic acid[5][10] |

Spectroscopic data, particularly ¹H NMR, is essential for confirming the structure and purity of this reagent and is readily available from commercial suppliers and chemical databases.[11]

Synthetic Strategy: Accessing the Core Scaffold

While this compound is commercially available, understanding its synthesis provides insight into its chemical nature. A common and efficient strategy for constructing the azetidine-3-carboxylic acid core involves a multi-step sequence starting from readily available precursors like diethyl malonate. The N-benzhydryl group is typically introduced via nucleophilic substitution.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound(36476-87-6) 1H NMR spectrum [chemicalbook.com]

Applications of 1-Benzhydrylazetidine-3-carboxylic acid in Medicinal Chemistry

An In-Depth Technical Guide

Executive Summary

1-Benzhydrylazetidine-3-carboxylic acid has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry. Its unique constrained four-membered ring system, combined with the lipophilic benzhydryl protecting group, offers a strategic advantage in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, core applications, and the underlying chemical principles that make it a valuable tool in drug discovery. The primary focus will be on its instrumental role in the development of γ-aminobutyric acid (GABA) uptake inhibitors, a critical class of drugs for treating neurological disorders. We will explore structure-activity relationships, present detailed experimental workflows, and provide insights into its broader potential in creating diverse molecular architectures for targeted therapies.

The Molecular Architecture: A Strategic Design

This compound (C₁₇H₁₇NO₂) is a non-proteinogenic amino acid derivative. Its structure is distinguished by three key components:

-

Azetidine Ring: A saturated four-membered heterocycle containing one nitrogen atom. This ring system imparts significant conformational rigidity, which is highly desirable in drug design for achieving specific receptor-ligand interactions.

-

Carboxylic Acid: Positioned at the 3-carbon, this functional group serves as a handle for further chemical modifications, such as amide bond formation or esterification, and often acts as a key pharmacophoric element for interacting with biological targets.[1][2]

-

Benzhydryl (Diphenylmethyl) Group: Attached to the ring nitrogen, this bulky, lipophilic group serves a dual purpose. It acts as a protecting group for the nitrogen during synthesis and significantly increases the molecule's lipophilicity.[3] This enhanced lipophilicity is crucial for improving the ability of derivative compounds to cross the blood-brain barrier, a critical step for central nervous system (CNS) drug candidates.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36476-87-6 | [5][6][7] |

| Molecular Formula | C₁₇H₁₇NO₂ | [5][7] |

| Molecular Weight | 267.32 g/mol | [5][7] |

| Appearance | Brown Crystalline Solid | [8] |

| Primary Application | Intermediate in synthesis | [5][6] |

Figure 1: Structure of this compound.

Core Application: A Gateway to CNS Therapeutics

The most significant application of this compound is as a precursor for synthesizing inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[9]

The GABAergic System: The Brain's Primary Brake

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a decrease in the neuron's firing rate.[9] The signaling action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[9][10]

Inhibiting these transporters (specifically GAT-1) prevents GABA reuptake, leading to an increased concentration and prolonged presence of GABA in the synapse.[10] This enhancement of inhibitory signaling has significant therapeutic value for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[9][11]

Figure 2: GABAergic synapse signaling pathway.

A Scaffold for Nipecotic Acid and Guvacine Analogs

Nipecotic acid and guvacine are well-established GAT inhibitors.[4][12] However, their therapeutic utility is limited by poor penetration of the blood-brain barrier due to their hydrophilic nature. Medicinal chemistry efforts have focused on increasing the lipophilicity of these scaffolds to improve CNS delivery.[4][11]

This is where this compound becomes critical. The azetidine-3-carboxylic acid core serves as a constrained bioisostere for the piperidine-3-carboxylic acid (nipecotic acid) or tetrahydropyridine-3-carboxylic acid (guvacine) structures. The N-benzhydryl group is a classic lipophilic moiety used to create potent, orally active GAT inhibitors.[4] By using this compound as a starting material, medicinal chemists can synthesize novel GAT inhibitors that combine the necessary pharmacophore of a cyclic amino acid with a lipophilic group designed to enhance brain penetration.

Table 2: Comparative Inhibitory Activity of GAT Inhibitors

| Compound | Target | IC₅₀ Value (µM) | Key Characteristic | Reference |

| Nipecotic Acid | mGAT-1 | 2.6 | Potent but poor BBB penetration | [12] |

| Nipecotic Acid | mGAT-2 | 310 | Low affinity for GAT-2 | [12] |

| Nipecotic Acid | mGAT-3 | 29 | Moderate affinity for GAT-3 | [12] |

| Nipecotic Acid | mGAT-4 | 16 | Moderate affinity for GAT-4 | [12] |

| Guvacine | GATs | - | Known GAT inhibitor, similar profile to Nipecotic Acid | [4] |

| Tiagabine | GAT-1 | ~0.1 | Marketed antiepileptic with lipophilic side chain | [13] |

Synthetic Utility and Experimental Protocols

The true value of this compound lies in its utility as a synthetic intermediate.[3][5][6] The benzhydryl group can be removed under hydrogenolysis conditions, deprotecting the nitrogen for further functionalization. The carboxylic acid can be readily converted into amides, esters, or other derivatives.

Figure 3: General synthetic workflow from the core compound.

Protocol: Synthesis of a Novel Amide Derivative

This protocol describes a standard amide coupling reaction to illustrate the use of this compound as a scaffold.

Objective: To synthesize N-benzyl-1-benzhydrylazetidine-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. The formation of the active ester is the causality behind this step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This washing protocol is self-validating; the bicarbonate wash removes any unreacted acidic starting material and acidic byproducts, while the brine wash removes residual water and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-benzyl-1-benzhydrylazetidine-3-carboxamide.

Broader Horizons: Beyond GABA

While its role in developing GAT inhibitors is prominent, the utility of this compound is not confined to this area. Its stable and reactive nature makes it a valuable building block in diverse synthetic applications.[3]

-

Peptidomimetics: As a constrained amino acid, it can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and improved metabolic stability. It is noted as an intermediate in the synthesis of polypeptides.[5][6]

-

Novel Scaffolds: The azetidine ring can serve as a central scaffold for developing compounds targeting other receptors and enzymes. Its use in creating complex molecular architectures is a key feature.[3]

-

Analgesic and Anti-inflammatory Agents: Research has explored its use in synthesizing novel analgesics and anti-inflammatory drugs, leveraging the unique structural properties of the azetidine core.[3]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a conformationally restricted azetidine ring, a versatile carboxylic acid handle, and a brain-penetrating benzhydryl group makes it an exceptionally valuable precursor for CNS drug discovery. Its primary application in the synthesis of potent GABA uptake inhibitors has paved the way for new treatments for neurological disorders. As drug development continues to demand novel chemical matter with precise structural and physicochemical properties, the role of sophisticated building blocks like this compound will undoubtedly continue to expand, enabling the creation of the next generation of targeted therapeutics.

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 36476-87-6 [chemicalbook.com]

- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Discovery and History of 1-Benzhydrylazetidine-3-carboxylic acid

Foreword: The Azetidine Ring - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold."[1] Its conformational rigidity, coupled with its ability to introduce precise three-dimensional diversity, offers a unique tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the history and discovery of a pivotal building block in this domain: 1-Benzhydrylazetidine-3-carboxylic acid. We will trace its origins from a seminal academic publication to its role as a key intermediate in the synthesis of complex pharmaceutical agents, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chapter 1: The Genesis - Discovery and First Synthesis

The story of this compound begins not with the acid itself, but with its precursor, 1-benzhydrylazetidin-3-ol. The first documented synthesis of this foundational compound was reported in 1972 by A. G. Anderson, Jr., and R. Lok in the Journal of Organic Chemistry.[2] Their work laid the groundwork for the entire class of N-benzhydryl protected azetidine-3-carboxylic acid derivatives.

The rationale behind the use of the benzhydryl (diphenylmethyl) group is rooted in its utility as a robust nitrogen-protecting group. It is sterically bulky, which can direct the regioselectivity of reactions on the azetidine ring, and it can be cleaved under specific conditions, such as hydrogenolysis, that are often compatible with other functional groups present in a complex molecule.

The Anderson and Lok Synthesis of 1-Benzhydrylazetidin-3-ol (1972)

The original synthesis involved the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol [2]

-

Step 1: Reaction of Benzhydrylamine with Epichlorohydrin. A solution of benzhydrylamine in a suitable solvent (e.g., methanol) is treated with epichlorohydrin. The reaction is typically carried out at room temperature, followed by a period of reflux to drive the reaction to completion.

-

Step 2: Cyclization. The intermediate amino alcohol undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride, to form the four-membered azetidine ring. This step is often facilitated by the addition of a base.

-

Step 3: Isolation and Purification. The resulting 1-benzhydrylazetidin-3-ol is then isolated and purified, typically by crystallization or chromatography.

The Advent of this compound

Building upon their synthesis of the alcohol, Anderson and Lok also reported the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding carboxylic acid. This transformation was a critical step in establishing the utility of this compound as a versatile intermediate for the introduction of the azetidine-3-carboxylic acid pharmacophore into more complex molecules.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol to this compound [2]

-

Step 1: Oxidation. 1-Benzhydrylazetidin-3-ol is dissolved in a suitable solvent and treated with a strong oxidizing agent. While the original 1972 publication provides the framework, various oxidizing agents can be employed for this transformation, such as potassium permanganate or chromium-based reagents. Modern, milder oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, are also now commonly used to minimize side reactions and improve yields.

-

Step 2: Work-up and Isolation. Following the oxidation, the reaction mixture is worked up to remove the oxidant and any byproducts. This typically involves quenching the reaction, adjusting the pH to protonate the carboxylic acid, and extracting the product into an organic solvent.

-

Step 3: Purification. The crude this compound is then purified, most commonly by recrystallization, to yield the final product as a white to off-white solid.

Chapter 2: The Evolution of Synthesis - Modern Methodologies

While the Anderson and Lok synthesis remains a cornerstone, the demands of industrial-scale production and the need for milder, more efficient, and environmentally benign processes have driven the development of new synthetic routes.

Alternative Approaches to the Azetidine Core

Modern synthetic chemistry has provided a plethora of methods for the construction of the azetidine ring. These include, but are not limited to:

-

Intramolecular Cyclization of γ-Amino Alcohols and their Derivatives: This is a classic and widely used method, conceptually similar to the original Anderson and Lok synthesis.

-

[2+2] Cycloadditions: The reaction of imines with ketenes or other suitable two-carbon components can provide a direct route to the azetidine ring.

-

Ring Contraction of Larger Heterocycles: Certain substituted pyrrolidines or piperidines can undergo ring contraction reactions to yield azetidines.

-

Functionalization of Pre-formed Azetidine Scaffolds: Commercially available azetidine-3-carboxylic acid can be N-functionalized with a benzhydryl group, though this is often less cost-effective for large-scale synthesis.

The choice of synthetic route is often dictated by the desired substitution pattern on the azetidine ring, the scale of the synthesis, and the cost and availability of starting materials.

Table 1: Comparison of Synthetic Approaches to the Azetidine-3-carboxylic Acid Core

| Method | Key Features | Advantages | Disadvantages |

| Anderson and Lok (1972) | Reaction of a primary amine with epichlorohydrin followed by oxidation. | Well-established, uses readily available starting materials. | Can require harsh reaction conditions and stoichiometric oxidants. |

| Modern Intramolecular Cyclizations | Use of leaving groups other than halides (e.g., tosylates, mesylates) on the γ-carbon. | Often proceeds under milder conditions with higher yields. | May require additional steps to install the leaving group. |

| [2+2] Cycloadditions | Direct formation of the four-membered ring from two components. | Can be highly convergent and efficient. | Substrate scope can be limited, and control of stereochemistry can be challenging. |

| N-Functionalization of Azetidine-3-carboxylic acid | Direct attachment of the benzhydryl group to the pre-formed azetidine ring. | Conceptually simple. | The starting azetidine-3-carboxylic acid can be expensive. |

Chapter 3: A Key Building Block in Drug Discovery - The Case of TAK-448

The true value of a synthetic building block is realized in its application in the synthesis of biologically active molecules. This compound has proven to be a valuable intermediate in the development of novel therapeutics. A notable example is its role in the synthesis of TAK-448 (also known as MVT-602), an investigational kisspeptin receptor agonist that has been studied for its potential in treating prostate cancer and other hormone-dependent conditions.[][4][5]

Kisspeptins are a family of peptides that play a crucial role in regulating the reproductive axis. TAK-448 is a synthetic peptide analog designed to have improved stability and pharmacokinetic properties compared to the endogenous kisspeptins.[1][6] The rigid, constrained conformation of the azetidine-3-carboxylic acid moiety, introduced via this compound, is a key design element in this molecule, helping to lock the peptide backbone into a bioactive conformation.

The Role of this compound in the Synthesis of TAK-448

While the full, detailed industrial synthesis of TAK-448 is proprietary, the general strategy involves the use of this compound as a key building block in the solid-phase or solution-phase peptide synthesis of the drug. The benzhydryl group serves as a protecting group for the azetidine nitrogen during the peptide coupling steps. Once the peptide chain is assembled, the benzhydryl group is removed, typically by hydrogenolysis, to reveal the free secondary amine of the azetidine, which is then further functionalized or is part of the final drug structure.

Diagram 1: Generalized Synthetic Workflow for the Incorporation of the Azetidine Moiety

Caption: A simplified workflow illustrating the use of this compound in peptide synthesis.

Chapter 4: Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a key intermediate is essential for process development and scale-up.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36476-87-6 | [7][8] |

| Molecular Formula | C₁₇H₁₇NO₂ | [7][8] |

| Molecular Weight | 267.32 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 198-202 °C | [7] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | General Knowledge |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and multiplets for the protons of the azetidine ring. The carboxylic acid proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carboxylic acid, as well as characteristic bands for the O-H stretch of the carboxylic acid and the C-H and C=C bonds of the aromatic rings.

Conclusion: A Legacy of Innovation

From its first synthesis in 1972, this compound has transitioned from a chemical curiosity to an indispensable tool in the arsenal of the medicinal chemist. Its unique combination of a conformationally constrained azetidine ring and a robust, yet cleavable, protecting group has made it a valuable intermediate in the synthesis of complex, biologically active molecules. As the quest for new and improved therapeutics continues, the legacy of Anderson and Lok's pioneering work will undoubtedly continue to inspire the development of innovative drugs built upon the privileged azetidine scaffold.

References

- 1. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 36476-87-6 [chemicalbook.com]

1-Benzhydrylazetidine-3-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a versatile and privileged structure in modern medicinal chemistry. Characterized by a strained four-membered azetidine ring, a crucial carboxylic acid moiety, and a lipophilic benzhydryl group, this core provides a unique three-dimensional framework for interacting with diverse biological targets.[1] Its utility as a synthetic intermediate has led to the development of potent modulators of key physiological pathways, including neurotransmitter transport and oncogenic signaling. This guide offers a comprehensive exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery.

The Core Scaffold: Physicochemical Properties and Strategic Importance

This compound (CAS: 36476-87-6) is a non-proteinogenic amino acid derivative whose structure is foundational to its function.[2][3]

-

The Azetidine Ring : This four-membered heterocycle imparts significant conformational rigidity. Unlike more flexible ring systems, the azetidine core restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity for a specific biological target. Azetidine carboxylic acids are recognized as important building blocks for biologically active compounds and peptides.[4]

-

The Carboxylic Acid Group : This functional group is a critical hydrogen bond donor and acceptor, often serving as the primary anchor for binding within a target's active site.[5] However, its ionizable nature at physiological pH can limit cell permeability, a key challenge that has driven the development of various prodrug and bioisostere strategies.[5][6]

-

The N-Benzhydryl Group : Comprising two phenyl rings attached to a single carbon, this large, non-polar moiety dramatically increases the molecule's lipophilicity.[1] This feature is instrumental in facilitating passage across the blood-brain barrier and enhancing interactions with hydrophobic pockets in target proteins, a critical factor for its activity as a modulator of central nervous system (CNS) targets.[1]

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Reference |

| CAS Number | 36476-87-6 | [2][7][8] |

| Molecular Formula | C₁₇H₁₇NO₂ | [2][7][9] |

| Molecular Weight | 267.32 g/mol | [2][7][9] |

| Appearance | Brown Crystalline Solid | [2][3] |

| Melting Point | ~178-198 °C | [2][8] |

| Primary Synonyms | 1-(Diphenylmethyl)azetidine-3-carboxylic acid | [2][7][8] |

Synthesis and Derivatization Strategies

The strategic value of this compound lies in its role as a versatile synthetic intermediate.[1][9][10] Control over its synthesis and subsequent derivatization is paramount for exploring its therapeutic potential.

Synthesis of the Core Scaffold

The construction of the strained azetidine ring is a non-trivial synthetic challenge. A common pathway involves the cyclization of an acyclic precursor, often starting from commercially available materials like epichlorohydrin and benzhydrylamine.[2]

Caption: A representative synthetic pathway to the core scaffold.

Key Derivatization Points

The core scaffold offers two primary points for chemical modification to generate diverse analog libraries, enabling systematic exploration of structure-activity relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 36476-87-6 [chemicalbook.com]

An In-depth Technical Guide on the Lipophilicity of 1-Benzhydrylazetidine-3-carboxylic Acid in Drug Design

Executive Summary

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a detailed examination of the lipophilicity of 1-Benzhydrylazetidine-3-carboxylic acid, a versatile scaffold in medicinal chemistry. The inclusion of a benzhydryl group significantly enhances the lipophilicity of the azetidine-3-carboxylic acid core, making it a particularly attractive starting point for central nervous system (CNS) drug development.[4] This document will explore the theoretical underpinnings of this molecule's lipophilic character, present robust methodologies for its empirical and computational assessment, and contextualize its application in the design of potent and brain-penetrant therapeutics, such as GABA uptake inhibitors.

Chapter 1: The Central Role of Lipophilicity in Modern Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1][2] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, representing the distribution of the neutral species.[2] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor, as it accounts for both the ionized and non-ionized forms.[5]

A delicate balance of lipophilicity is essential for a successful drug candidate.[5]

-

Absorption and Permeability: Adequate lipophilicity is required for passive diffusion across biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for CNS-acting drugs.[1][3]

-

Distribution: Lipophilicity governs how a drug distributes into various tissues and organs. Highly lipophilic compounds tend to accumulate in adipose tissue, which can lead to longer half-lives and potential toxicity.

-

Metabolism and Excretion: Increased lipophilicity often correlates with greater metabolism by cytochrome P450 enzymes and can lead to lower solubility, affecting formulation and bioavailability.[5]

-

Target Engagement: The binding pockets of many protein targets are hydrophobic, favoring interaction with lipophilic ligands. However, excessive lipophilicity can lead to non-specific binding and off-target toxicity.

For CNS drug discovery, navigating the lipophilicity landscape is particularly challenging. The BBB presents a formidable obstacle, and a common strategy to overcome it is to increase a molecule's lipophilicity. However, a parabolic relationship often exists where optimal BBB penetration occurs within a specific LogD range (typically 1-3); compounds that are too lipophilic may exhibit increased plasma protein binding and rapid metabolism, which reduces the free fraction available to cross the BBB.

Chapter 2: Profiling this compound: A Lipophilic Scaffold for CNS Drug Design

This compound is a bifunctional molecule that marries a polar, ionizable azetidine-3-carboxylic acid moiety with a large, nonpolar benzhydryl (diphenylmethyl) group.[4][6][7] This structural combination provides a unique physicochemical profile that medicinal chemists can exploit.

-

The Azetidine-3-Carboxylic Acid Core: This portion of the molecule provides a rigid, three-dimensional scaffold. The carboxylic acid is a key interaction point, capable of forming hydrogen bonds or ionic interactions with biological targets. It is also ionizable, contributing significantly to the molecule's LogD profile.

-

The Benzhydryl Group: This bulky, hydrophobic group, consisting of two phenyl rings, is the primary driver of the molecule's lipophilicity.[4] It serves as a "lipophilic anchor," facilitating membrane permeation and potentially engaging with hydrophobic pockets in a target protein.[5] The significant increase in lipophilicity imparted by this group makes the scaffold a prime candidate for CNS applications where BBB penetration is a prerequisite.

| Descriptor | Predicted Value | Source | Rationale |

| XLogP3 | 0.5 | PubChem[6] | This value, calculated by an atom-additive method, suggests moderate lipophilicity for the neutral species. The presence of the zwitterionic potential (tertiary amine and carboxylic acid) likely tempers the high lipophilicity of the benzhydryl group in this specific algorithm. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem[6] | This value is well within the range associated with good oral bioavailability and BBB penetration. |

| Molecular Weight | 267.32 g/mol | PubChem[6] | The molecular weight is comfortably within the limits suggested by Lipinski's Rule of Five for drug-likeness. |

Table 1: Predicted Physicochemical Properties of this compound.

Chapter 3: Methodologies for Lipophilicity Assessment

To move beyond prediction and obtain robust, empirical data, several well-established experimental techniques are employed. The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound being tested.

Experimental Protocols

1. Shake-Flask "Gold Standard" Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. While low-throughput, its directness makes it the benchmark for accuracy.

-

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). After vigorous mixing to reach equilibrium, the phases are separated, and the compound's concentration in each phase is determined.

-

Self-Validation: The protocol's integrity is maintained by ensuring complete phase separation, running duplicates, and using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) with a standard curve to ensure accurate quantification.

Step-by-Step Protocol:

-

Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS, pH 7.4) overnight. Separate the phases carefully.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the aqueous buffer and n-octanol (e.g., 2 mL of each). Add a small aliquot of the compound stock solution to yield a final concentration that is detectable in both phases.

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation:

-

LogD = log10 ( [Concentration]octanol / [Concentration]aqueous )

-

For LogP, the aqueous phase must be pure water, and the compound must be in its neutral form.

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

This chromatographic method offers higher throughput and is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

-

Principle: The compound is injected onto a nonpolar HPLC column (e.g., C18). The retention time is measured using a mobile phase of varying organic modifier (e.g., methanol or acetonitrile) and water composition. A calibration curve is generated using a set of standard compounds with well-defined LogP values.

-

Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards within the analytical run.

Step-by-Step Protocol:

-

Calibration: Prepare solutions of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., LogP 0 to 5).

-

Chromatography: Perform a series of isocratic HPLC runs for each standard and the test compound using different mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol in water). Record the retention time (tR) for each run.

-

Calculate k': Determine the capacity factor (k') for each run using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

-

Extrapolate to log kw: For each compound, plot log k' against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to determine the y-intercept, which is log kw.

-

Generate Calibration Curve: Plot the known LogP values of the standard compounds against their calculated log kw values.

-

Determine Unknown LogP: Using the log kw value of this compound, interpolate its LogP from the calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for experimental determination of LogD and LogP.

Chapter 4: Lipophilicity-Driven Design of this compound Analogs as GABA Uptake Inhibitors

The true utility of the this compound scaffold is realized when it is used as a template for designing targeted therapeutics. A prime example is in the development of inhibitors for the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). Inhibiting GAT-1 increases the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the CNS, which is a validated strategy for treating epilepsy.[8][9][10]

The anticonvulsant drug Tiagabine serves as an excellent case study.[5] While not a direct derivative of the azetidine scaffold, it shares the core design principle: a GABA-mimetic amino acid portion ((R)-nipecotic acid) connected to a large, lipophilic anchor (a di(3-methylthien-2-yl)butenyl group).[8] This lipophilic tail is crucial for crossing the BBB and anchoring the inhibitor in the transporter protein.

By analogy, the this compound structure provides the GABA-mimetic (the azetidine-3-carboxylic acid part) and the lipophilic anchor (the benzhydryl group) in a single, compact unit. Structure-activity relationship (SAR) studies would involve systematically modifying this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Hypothesized Impact:

-

Benzhydryl Group Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl rings can fine-tune lipophilicity and electronic properties. For instance, adding fluoro or chloro substituents would increase lipophilicity, potentially enhancing BBB penetration, but might also increase metabolic liability.

-

Azetidine Ring Modification: Altering the substitution pattern on the azetidine ring could optimize the vector and orientation of the carboxylic acid for improved target binding.

-

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a bioisostere (e.g., a tetrazole) can modulate acidity (pKa) and lipophilicity, which can dramatically impact cell permeability and oral bioavailability.

The overarching goal is to achieve a LogD7.4 in the optimal range (1-3) for CNS drugs, while maintaining high affinity for the GAT-1 transporter.

Caption: Logic diagram for lipophilicity-driven drug design.

Chapter 5: Conclusion and Future Directions

This compound represents a valuable scaffold in drug discovery, primarily due to the pronounced lipophilicity conferred by its benzhydryl moiety. This inherent property makes it an excellent starting point for designing CNS-penetrant agents. This guide has detailed the theoretical importance of its lipophilic character, provided actionable protocols for its experimental determination, and outlined a logical framework for its use in lead optimization, particularly for targets like the GAT-1 transporter.

Future research should focus on the empirical determination of the LogD7.4 of this scaffold and a library of its derivatives. Correlating these experimental values with their measured BBB permeability and GAT-1 inhibitory activity will provide a quantitative SAR that can guide the rational design of novel, more effective antiepileptic and neurotherapeutic agents.

References

- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid in Novel Pharmaceutical Development

Introduction: The Azetidine Scaffold and the Significance of the Benzhydryl Moiety

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Within this pursuit, the selection of core molecular scaffolds plays a pivotal role in dictating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and somewhat underexplored motif. Its strained ring system imparts a degree of conformational rigidity that can be advantageous for precise interactions with biological targets.[1]

This guide focuses on a particularly strategic derivative of this scaffold: 1-Benzhydrylazetidine-3-carboxylic acid . This compound serves as a critical intermediate in the synthesis of a variety of potential pharmaceuticals.[2] The incorporation of the benzhydryl group (a diphenylmethyl moiety) at the 1-position of the azetidine ring is a deliberate and impactful modification. This bulky, lipophilic group significantly increases the molecule's ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).[2] Furthermore, the carboxylic acid at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of a diverse library of drug candidates.

This technical guide will provide an in-depth exploration of this compound, from its synthesis to its application as a precursor for novel pharmaceuticals, with a particular focus on the development of gamma-aminobutyric acid (GABA) uptake inhibitors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a well-established process that can be efficiently accomplished in two primary steps: N-alkylation of an azetidine-3-carboxylate ester followed by hydrolysis of the ester to the corresponding carboxylic acid. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-Benzhydrylazetidine-3-carboxylate

-

Reaction Setup: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents). Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free base.

-

N-Alkylation: To the resulting mixture, add benzhydryl bromide (1.1 equivalents) dropwise at room temperature. The reaction is then heated to 60-70°C and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield ethyl 1-benzhydrylazetidine-3-carboxylate as a pure compound.

Step 2: Hydrolysis to this compound

-

Saponification: The purified ethyl 1-benzhydrylazetidine-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) is added.[3][4]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is deemed complete by TLC or LC-MS.[3]

-

Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute strong acid, such as 1N hydrochloric acid.[3][4] The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product.[5][6][7]

Application in the Development of GABA Uptake Inhibitors

A primary and highly significant application of this compound is as a precursor for the synthesis of GABA uptake inhibitors. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][8][9][10]

The GABAergic signaling pathway is a complex process involving the synthesis, release, receptor binding, and reuptake of GABA.[11][12][13][14] GABA transporters (GATs) are crucial membrane proteins that remove GABA from the synaptic cleft, thereby terminating its inhibitory signal.[15] By inhibiting these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission.

GABA Signaling Pathway and the Role of GATs

Caption: The GABA signaling pathway, highlighting synthesis, release, receptor binding, and reuptake by GABA transporters (GATs).

Structure-Activity Relationship (SAR) of Azetidine-Based GABA Uptake Inhibitors

The this compound scaffold provides an excellent starting point for developing potent and selective GAT inhibitors. The benzhydryl group serves as a lipophilic anchor, while modifications to the carboxylic acid moiety and substitutions on the azetidine ring can fine-tune the compound's affinity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

A study on azetidine derivatives as GABA uptake inhibitors revealed key structural features for potency. For instance, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom exhibited high potency at the GAT-1 transporter.[8]

Quantitative Data: In Vitro Activity of Azetidine-Based GAT Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50) of selected azetidine derivatives against GAT-1 and GAT-3, demonstrating the potential of this scaffold in developing subtype-selective inhibitors.

| Compound | R Group (at N-1) | Target | IC50 (µM) |

| 1 | 4,4-Diphenylbutenyl | GAT-1 | 2.83 ± 0.67 |

| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 |

| 3 | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 ± 4.5 |

| 4 | (4-methoxyphenyl) | GAT-1 | 26.6 ± 3.3 |

| 5 | (4-methoxyphenyl) | GAT-3 | 31.0 ± 4.7 |

| Data sourced from Faust et al., European Journal of Medicinal Chemistry, 2010.[8] |

Future Directions and Broader Applications

While the development of GABA uptake inhibitors represents a significant application, the versatility of this compound extends to other therapeutic areas. Its utility as a building block in organic synthesis allows for the creation of diverse molecular architectures.[2] Research has indicated its potential in the development of novel analgesics and anti-inflammatory agents.[2]

The exploration of this compound and its derivatives as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine transporters is another promising avenue for the treatment of depression and other mood disorders. The inherent properties of the azetidine scaffold, combined with the lipophilic benzhydryl group, make it an attractive core for developing novel CNS-active compounds.

Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical research and development. Its synthesis is straightforward, and its unique combination of a conformationally constrained azetidine ring, a lipophilic benzhydryl group, and a versatile carboxylic acid handle makes it an ideal starting point for the design of novel therapeutics. The demonstrated success in developing potent and selective GABA uptake inhibitors from this scaffold underscores its potential. As our understanding of the intricate biology of CNS disorders deepens, the demand for novel, brain-penetrant molecular scaffolds will continue to grow. This compound is well-positioned to remain a key player in the ongoing quest for the next generation of CNS-targeted pharmaceuticals.

References

- 1. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

- 2. chemimpex.com [chemimpex.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 36476-87-6 [chemicalbook.com]

- 8. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. GABA transporter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutics, including analgesics and anti-inflammatory agents.[1][2] The incorporation of the bulky benzhydryl group enhances lipophilicity, a critical parameter in drug design, while the azetidine-3-carboxylic acid scaffold provides a conformationally constrained β-amino acid motif.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in drug development pipelines. This guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings of each technique, present a detailed synthesis protocol, and offer an expert interpretation of the resulting spectral data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 1-Benzhydryl-3-cyanoazetidine. This method provides a reliable and high-yielding pathway to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 1-Benzhydryl-3-cyanoazetidine

This protocol is adapted from a literature procedure and outlines the conversion of the nitrile to the carboxylic acid.[1]

Materials:

-

1-Benzhydryl-3-cyanoazetidine

-

Monoethoxyethanol

-

Potassium hydroxide (KOH)

-

Water (H₂O)

-

6 N Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 1-Benzhydryl-3-cyanoazetidine (40 mmol) in 100 mL of monoethoxyethanol.

-

In a separate container, prepare a solution of potassium hydroxide (8.08 g, 144 mmol) in 6 mL of water.

-

Combine the two solutions and heat the mixture to 90-95 °C with stirring.

-

Maintain this temperature for 24 hours, during which the evolution of ammonia gas should cease, indicating the completion of the hydrolysis.

-